molecular formula C35H35ClN6O5 B610340 Imidazole ketone erastin

Imidazole ketone erastin

Numéro de catalogue: B610340
Poids moléculaire: 655.1 g/mol
Clé InChI: PSPXJPWGVFNGQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

    Imidazole cétone érastine (IKE): est un inhibiteur puissant et sélectif du transporteur . Il est également un inducteur de , une forme de mort cellulaire régulée caractérisée par la peroxydation lipidique et les dommages dépendants du fer.

  • La structure chimique de l'IKE est présentée ci-dessous: !IKE Chemical Structure
  • IKE est également connu sous son alias PUN30119 et a le numéro CAS 1801530-11-9 .
  • Méthodes De Préparation

    • Les voies de synthèse de l'IKE ne sont pas largement documentées, mais il est disponible dans le commerce à des fins de recherche.
    • Les méthodes de production industrielle ne sont pas explicitement rapportées, car l'IKE est principalement utilisé dans des recherches scientifiques.
  • Analyse Des Réactions Chimiques

    • IKE ne subit pas de réactions chimiques extensives dans la littérature. son inhibition du système xc– et l'induction de la ferroptose sont notables.
    • Les réactifs et les conditions courants ne sont pas spécifiquement associés à l'IKE, étant donné son rôle unique dans la ferroptose.
  • Applications de la recherche scientifique

      Recherche sur le cancer: IKE a été étudié dans divers modèles de cancer. Par exemple

      Autres domaines:

  • Mécanisme d'action

    • Le mécanisme principal de l'IKE implique l'inhibition du système xc– , un antiporteur cystéine/glutamate. Cette inhibition conduit à une déplétion du glutathion et à une peroxydation lipidique, déclenchant finalement la ferroptose.
    • Les cibles moléculaires comprennent la sous-unité xCT du système xc– et les voies en aval liées au métabolisme lipidique et à l'équilibre redox.
  • Applications De Recherche Scientifique

    Cancer Therapy

    IKE has shown significant potential in cancer treatment, particularly in the following areas:

    • Diffuse Large B Cell Lymphoma (DLBCL) : IKE demonstrated a strong antitumor effect in DLBCL xenograft models by inducing ferroptosis and reducing tumor growth. In vitro studies indicated an IC50 for glutathione depletion at 34 nM, significantly lower than that of erastin .
    • Combination Therapies : Recent studies indicate that combining IKE with other agents like sorafenib enhances the efficacy of radiation therapy against tumors . This combination approach may improve treatment outcomes by targeting multiple pathways involved in tumor survival.

    Immunotherapy

    Research has highlighted the role of IKE in modulating immune responses:

    • Myeloid-Derived Suppressor Cells (MDSCs) : IKE has been shown to induce ferroptosis in MDSCs, which are known to suppress T-cell function in tumors. The combination of IKE with etomoxir sodium salt increased the actual ferroptotic death of MDSCs, thereby enhancing T-cell proliferation and potentially improving immunotherapy outcomes .

    Pharmacokinetics and Delivery Systems

    The pharmacokinetic profile of IKE reveals its suitability for therapeutic use:

    • Administration Routes : Studies have shown that intraperitoneal administration is the most effective route for delivering IKE in animal models .
    • Nanoparticle Delivery Systems : Biodegradable nanoparticles have been employed to enhance the delivery and reduce toxicity of IKE. This method improves the therapeutic index by allowing higher concentrations of the drug to reach tumor sites while minimizing systemic side effects .

    Case Studies and Findings

    StudyFocusKey Findings
    Zhang et al. (2019)DLBCL ModelsDemonstrated that IKE induces ferroptosis and reduces tumor growth significantly compared to controls.
    Nature Reviews (2023)Combination TherapyFound that combining IKE with sorafenib enhanced tumor response to radiation therapy.
    ResearchGate (2023)MDSC TargetingShowed that IKE effectively induces ferroptosis in MDSCs, improving T-cell function in tumor environments.

    Mécanisme D'action

    • IKE’s primary mechanism involves inhibiting system xc– , a cystine/glutamate antiporter. This inhibition leads to glutathione depletion and lipid peroxidation, ultimately triggering ferroptosis.
    • Molecular targets include the xCT subunit of system xc– and downstream pathways related to lipid metabolism and redox balance.
  • Comparaison Avec Des Composés Similaires

    • L'unicité de l'IKE réside dans son double rôle d'inhibiteur du système xc– et d'inducteur de la ferroptose.
    • Des composés similaires comprennent:

        Ferrostatine-1 (Fer-1): Un autre inhibiteur de la ferroptose.

        Érastine: L'inducteur original de la ferroptose.

        RSL3: Un inducteur bien connu de la ferroptose.

        Liproxstatine-1: Encore un autre inhibiteur de la ferroptose.

    Activité Biologique

    Imidazole ketone erastin (IKE) is a compound recognized for its potent biological activity, particularly as an inducer of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This article delves into the biological mechanisms, pharmacological effects, and therapeutic potential of IKE, supported by relevant case studies and research findings.

    IKE primarily functions as an inhibitor of the cystine-glutamate antiporter system xcx_c^-, leading to a depletion of intracellular glutathione levels. This depletion triggers oxidative stress and lipid peroxidation, hallmark features of ferroptosis. The following table summarizes the key mechanisms through which IKE induces ferroptosis:

    Mechanism Description
    Inhibition of xcx_c^- Blocks cystine uptake, reducing glutathione synthesis and increasing oxidative stress.
    Lipid Peroxidation Induces accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to cell death.
    Metabolic Stability Exhibits enhanced metabolic stability compared to its predecessor, erastin, making it suitable for in vivo studies.

    Pharmacokinetics and Efficacy

    Research indicates that IKE demonstrates significant antitumor effects in various cancer models. A study utilizing a diffuse large B-cell lymphoma (DLBCL) xenograft model showed that IKE effectively inhibited tumor growth by inducing ferroptosis. Key findings include:

    • Tumor Growth Inhibition : IKE treatment resulted in substantial tumor size reduction in DLBCL models due to induced ferroptosis .
    • Biodegradable Nanoparticles : The use of polyethylene glycol-poly(lactic-co-glycolic acid) nanoparticles for IKE delivery reduced toxicity while enhancing therapeutic efficacy .
    • Comparative Potency : IKE has been shown to be more effective than traditional ferroptosis inducers like erastin due to its improved solubility and stability .

    1. DLBCL Xenograft Model

    A study demonstrated that IKE induced ferroptosis in DLBCL cells, leading to decreased levels of glutathione and increased lipid peroxidation markers. The combination of IKE with nanoparticle delivery systems resulted in lower systemic toxicity while maintaining antitumor efficacy .

    2. Combination Therapy with Etomoxir

    Recent research explored the effects of combining IKE with etomoxir sodium salt (Eto), a CPT1A inhibitor. This combination enhanced the actual ferroptotic death of myeloid-derived suppressor cells (MDSCs) in vitro and in vivo, suggesting potential applications in cancer immunotherapy . The study highlighted:

    • Increased Mitochondrial Superoxide Levels : The combination treatment led to elevated levels of mitochondrial superoxide anions, further promoting ferroptosis in MDSCs.
    • Enhanced T-cell Proliferation : The IKE and Eto combination reduced MDSC accumulation, thereby improving T-cell function and proliferation .

    Research Findings

    The biological activity of IKE has been extensively documented across various studies:

    • Induction of Ferroptosis : IKE has been confirmed as a selective inducer of ferroptosis across multiple cancer cell lines, including pancreatic and breast cancer cells .
    • Mechanistic Insights : Studies employing lipidomics and qPCR have elucidated distinct features of lipid metabolism altered by IKE treatment, contributing to our understanding of its mechanism .
    • Potential Therapeutic Applications : Given its ability to induce ferroptosis selectively, IKE is being investigated for its potential use in treating resistant tumors that evade conventional therapies .

    Propriétés

    IUPAC Name

    2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PSPXJPWGVFNGQI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C35H35ClN6O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    655.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: What is the primary mechanism of action of Imidazole Ketone Erastin?

    A1: this compound (IKE) functions as a potent inhibitor of the cystine/glutamate antiporter system xc-, also known as system xc-. [, , , , ] This system plays a critical role in maintaining cellular redox balance by importing cystine for glutathione synthesis. By inhibiting system xc-, IKE disrupts glutathione production, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering ferroptosis. [, , , , , , ]

    Q2: What are the downstream effects of IKE-mediated system xc- inhibition?

    A2: IKE's inhibition of system xc- triggers a cascade of events culminating in ferroptosis:

    • Depletion of intracellular Glutathione: System xc- inhibition prevents cystine uptake, leading to a decline in glutathione (GSH) levels. [, , , , , ]
    • Reduced Glutathione Peroxidase 4 (GPX4) Activity: GSH depletion impairs the function of GPX4, an enzyme crucial for detoxifying lipid peroxides. [, , , , ]
    • Lipid Peroxidation and Ferroptosis: Uncontrolled lipid peroxidation ensues due to impaired GPX4 activity, leading to membrane damage and ultimately ferroptotic cell death. [, , , , , ]

    Q3: What makes IKE a potent inducer of ferroptosis compared to other system xc- inhibitors?

    A3: While the exact reasons are still under investigation, IKE exhibits superior potency compared to its parent compound, Erastin. This enhanced activity is likely attributed to structural modifications, specifically the imidazole ketone moiety, which may influence its binding affinity to system xc- or its cellular uptake and distribution. [, ]

    Q4: What is the molecular formula and weight of this compound?

    A4: Unfortunately, the provided abstracts do not contain the precise molecular formula and weight of this compound. For detailed structural information, it is recommended to refer to the complete research articles or chemical databases.

    Q5: Does this compound interact with drug transporters, and how might this impact its efficacy?

    A5: Research indicates that IKE is a substrate for P-glycoprotein (P-gp), a multidrug resistance transporter. [, ] Overexpression of P-gp in cancer cells can confer resistance to IKE, potentially hindering its therapeutic efficacy. [, ] This highlights the importance of considering drug-transporter interactions when developing IKE-based therapies.

    Q6: What evidence supports the efficacy of this compound in preclinical models of cancer?

    A6: IKE demonstrates promising antitumor activity in various preclinical models. For instance, IKE effectively inhibits tumor growth in a mouse lymphoma model. [] In a subcutaneous xenograft model of Diffuse Large B Cell Lymphoma (DLBCL), IKE encapsulated in biodegradable nanoparticles exhibits enhanced delivery and therapeutic efficacy. [] These findings underscore IKE's potential as a novel anticancer agent.

    Q7: Are there known resistance mechanisms to this compound, and how do they relate to other ferroptosis inducers or anticancer agents?

    A7: One established resistance mechanism involves the overexpression of P-glycoprotein (P-gp), which can efflux IKE from cells, reducing its intracellular concentration and effectiveness. [, ] This resistance mechanism is not unique to IKE and is commonly observed with various anticancer drugs. Further research is crucial to elucidate other potential resistance mechanisms and explore strategies to circumvent them.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.